molecular formula C6H5Cl2NO B1601967 3,5-Dichloro-6-methylpyridin-2-OL CAS No. 22109-55-3

3,5-Dichloro-6-methylpyridin-2-OL

Cat. No. B1601967
CAS RN: 22109-55-3
M. Wt: 178.01 g/mol
InChI Key: ITYIUDYAPKMQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-6-methylpyridin-2-OL, also known as DCMP, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound. DCMP has been studied extensively in recent years due to its potential for use in a variety of research applications.

Scientific Research Applications

Synthesis and Purification Techniques

Research efforts have focused on the synthesis and purification of compounds related to 3,5-Dichloro-6-methylpyridin-2-OL, demonstrating its significance as an intermediate in the production of medicines and pesticides. For instance, a study has described the process of extraction, distillation, and column chromatography to separate and purify photochlorinated products of 3-methylpyridine, where high purity levels surpassing 99% were achieved, highlighting the compound's relevance in the chemical industry (Su Li, 2005).

Material Science and Catalysis

The coordination compounds of tridentate oligopyridine ligands, including structures related to 3,5-Dichloro-6-methylpyridin-2-OL, have found applications in materials science, such as photovoltaics, and in organometallic catalysis. These applications stem from their ability to facilitate a range of reactions, from artificial photosynthesis (water splitting) to polymerization reactions, showcasing the compound's versatility in research and industrial applications (A. Winter, G. Newkome, U. Schubert, 2011).

Biological Sensing and Medicinal Chemistry

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are structurally similar to 3,5-Dichloro-6-methylpyridin-2-OL, have been utilized as ligands in creating luminescent lanthanide compounds for biological sensing, as well as iron complexes with unusual thermal and photochemical properties. These findings indicate potential applications in biochemistry and medicinal chemistry (M. Halcrow, 2005).

Advanced Synthesis Applications

The molecule has been cited in the context of innovative synthetic methodologies, such as the improved process for synthesizing antioxidants and in the study of its derivatives' antimicrobial properties. These applications highlight the compound's role in developing new chemical entities with potential therapeutic benefits (Yao Xing-sheng, 2007).

properties

IUPAC Name

3,5-dichloro-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYIUDYAPKMQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483317
Record name 3,5-DICHLORO-6-METHYLPYRIDIN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-6-methylpyridin-2-OL

CAS RN

22109-55-3
Record name 3,5-DICHLORO-6-METHYLPYRIDIN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-6-methylpyridin-2-OL
Reactant of Route 2
3,5-Dichloro-6-methylpyridin-2-OL
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-6-methylpyridin-2-OL
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-6-methylpyridin-2-OL
Reactant of Route 5
Reactant of Route 5
3,5-Dichloro-6-methylpyridin-2-OL
Reactant of Route 6
3,5-Dichloro-6-methylpyridin-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.